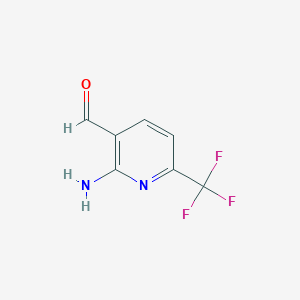

2-Amino-6-(trifluoromethyl)nicotinaldehyde

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

Synthesis Analysis

The synthesis of “2-Amino-6-(trifluoromethyl)nicotinaldehyde” and its derivatives has been described in several studies . For instance, one study mentioned a key synthetic step involving a Wittig reaction using various heterocyclic aldehydes . Another study described the synthesis of an analgesic compound, flunixin, via reaction with 2-chloronicotinate in ethylene glycol .Molecular Structure Analysis

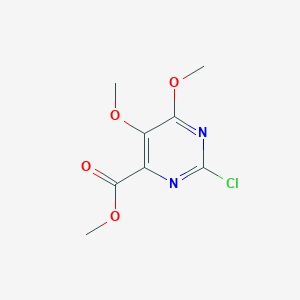

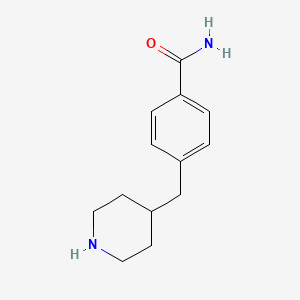

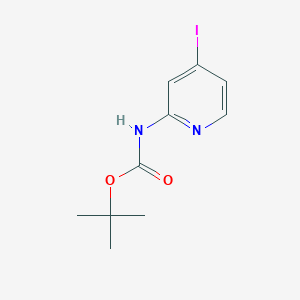

The molecular formula of “2-Amino-6-(trifluoromethyl)nicotinaldehyde” is C7H5F3N2O . The molecular weight is 190.12 . The SMILES string representation is Nc1ncc(cc1C=O)C(F)(F)F .Physical And Chemical Properties Analysis

The physical and chemical properties of “2-Amino-6-(trifluoromethyl)nicotinaldehyde” include a density of 1.3±0.1 g/cm3, a boiling point of 290.7±25.0 °C at 760 mmHg, and a vapor pressure of 0.0±0.6 mmHg at 25°C . The compound also has an enthalpy of vaporization of 53.0±3.0 kJ/mol and a flash point of 129.6±23.2 °C .Applications De Recherche Scientifique

Synthesis of Biologically Active Compounds

One significant area of application for 2-Amino-6-(trifluoromethyl)nicotinaldehyde is in the synthesis of heterocyclic compounds with potential antiviral and antibacterial activities. For instance, it has been used in the creation of pyridine derivatives demonstrating promising anticancer properties against various cancer cell lines, including liver, colon, and breast adenocarcinoma, showcasing its relevance in medicinal chemistry and drug development (Hafez & El-Gazzar, 2020).

Material Science Applications

In the realm of materials science, 2-Amino-6-(trifluoromethyl)nicotinaldehyde has been instrumental in the synthesis of novel fluorinated polyimides. These materials exhibit low dielectric constants, high thermal stability, and excellent solubility in organic solvents, making them suitable for applications in the electronics industry, such as in the manufacture of insulating films and coatings (Chung & Hsiao, 2008).

Chemical Synthesis and Catalysis

The compound has also found applications in chemical synthesis processes, where it serves as a precursor for the creation of complex molecules. For example, it has been utilized in the development of a practical synthesis route for 4-amino-2-(trifluoromethyl)nicotinic acid, highlighting its utility in constructing building blocks for further chemical transformations (Li et al., 2010).

Environmental and Analytical Chemistry

Research has explored the use of 2-Amino-6-(trifluoromethyl)nicotinaldehyde in environmental and analytical chemistry, particularly in the monitoring of pharmaceutical reactions. Its use in electrospray ion mobility-mass spectrometry for real-time reaction monitoring exemplifies its role in enhancing the efficiency and safety of pharmaceutical synthesis processes (Roscioli et al., 2013).

Safety And Hazards

The safety data sheet for a similar compound, “Amino-6-(trifluoromethyl)benzoic acid”, indicates that it is considered hazardous by the 2012 OSHA Hazard Communication Standard (29 CFR 1910.1200) . It is classified as having acute oral toxicity, acute dermal toxicity, acute inhalation toxicity, skin corrosion/irritation, serious eye damage/eye irritation, and specific target organ toxicity (single exposure) with the target organ being the respiratory system .

Orientations Futures

Propriétés

IUPAC Name |

2-amino-6-(trifluoromethyl)pyridine-3-carbaldehyde |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H5F3N2O/c8-7(9,10)5-2-1-4(3-13)6(11)12-5/h1-3H,(H2,11,12) |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

IEZQJSIDCDNANW-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=NC(=C1C=O)N)C(F)(F)F |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H5F3N2O |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

190.12 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

2-Amino-6-(trifluoromethyl)nicotinaldehyde | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

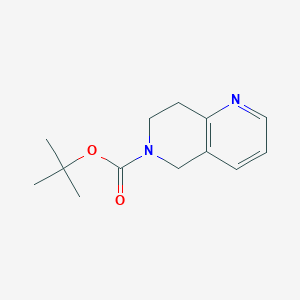

![1-(9,10-Dihydro-6H-6,10-methanoazepino[4,5-g]quinoxalin-8(7H)-yl)-2,2,2-trifluoroethanone](/img/structure/B1313304.png)

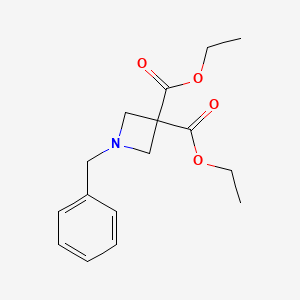

![Tris[2-(2,4-difluorophenyl)pyridine]iridium(III)](/img/structure/B1313308.png)